methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate
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Overview
Description
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol It is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol
Catalyst: Acid or base catalyst
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxyimino-3-furoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 3-hydroxyimino-2-furoate: Similar structure but with the hydroxyimino group at a different position.
Methyl 5-nitro-2-methylfuran-3-carboxylate: Similar structure but with a nitro group instead of a hydroxyimino group.
Uniqueness
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate is unique due to the presence of both the hydroxyimino group and the methyl group on the furan ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSPBBDGPFZMC-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=NO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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